Cas no 119491-08-6 (1-propyl-1H-indole-3-carbaldehyde)
1-propyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-propyl-1H-Indole-3-carboxaldehyde
- 1-Propyl-1H-indole-3-carbaldehyde
- 1-(1-propyl)-1H-indole-3-carbaldehyde
- 1H-Imidazole-4-carboxylicacid, 1-propyl-
- 1-n-propylindole-3-carboxaldehyde
- 1-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
- 1-propyl-1H-indol-3-carboxaldehyde
- ACMC-20acxi
- AGN-PC-003I6J
- ANW-67684
- CTK0G9619
- SureCN710279
- TIMTEC-BB SBB010758
- 1-propylindole-3-carbaldehyde
- 1-propyl-3-indolecarboxaldehyde
- DB-363770
- SCHEMBL14448832
- ALBB-006855
- A834028
- CS-0314306
- MFCD03905843
- BBL015331
- AKOS000100225
- YVQNEXSVVNEUGR-UHFFFAOYSA-N
- VS-04911
- 1-Propyl-1-H-indole-3-carbaldehyde
- 1-Propyl-1 H -indole-3-carbaldehyde
- STK499065
- 119491-08-6
- 1-propyl-1H-indole-3-carbaldehyde
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- MDL: MFCD03905843
- Inchi: 1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3
- InChI Key: YVQNEXSVVNEUGR-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C2C=CC=CC=21)CCC
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22Ų
1-propyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031174-1g |
1-Propyl-1 H -indole-3-carbaldehyde |
119491-08-6 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 031174-5g |
1-Propyl-1 H -indole-3-carbaldehyde |
119491-08-6 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 031174-10g |
1-Propyl-1 H -indole-3-carbaldehyde |
119491-08-6 | 10g |
£1225.00 | 2022-03-01 | ||
| Chemenu | CM240177-5g |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 95%+ | 5g |
$600 | 2021-08-04 | |
| Chemenu | CM240177-1g |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 95%+ | 1g |
$193 | 2023-02-03 | |
| Chemenu | CM240177-5g |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 95%+ | 5g |
$580 | 2023-02-03 | |
| abcr | AB379176-500 mg |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 500mg |
€195.40 | 2023-04-25 | ||
| abcr | AB379176-1 g |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB379176-5 g |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB379176-10 g |
1-Propyl-1H-indole-3-carbaldehyde |
119491-08-6 | 10g |
€1074.00 | 2023-04-25 |
1-propyl-1H-indole-3-carbaldehyde Suppliers
1-propyl-1H-indole-3-carbaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-propyl-1H-indole-3-carbaldehyde
Introduction to 1-Propyl-1H-Indole-3-Carbaldehyde (CAS No. 119491-08-6)
1-Propyl-1H-indole-3-carbaldehyde, also known by its CAS number 119491-08-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This compound is characterized by its unique structural features, which include an indole core and a propyl substituent, making it a valuable building block for the synthesis of various bioactive molecules.
The indole scaffold is a fundamental structure in many natural products and pharmaceuticals, contributing to a wide range of biological activities. The presence of the propyl group in 1-propyl-1H-indole-3-carbaldehyde adds an additional layer of complexity and functionality, enhancing its potential for use in drug discovery and development. Recent research has highlighted the importance of this compound in the synthesis of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and cancer.
In the context of medicinal chemistry, 1-propyl-1H-indole-3-carbaldehyde has been extensively studied for its ability to modulate various biological pathways. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of specific enzymes involved in disease progression. One notable example is its use as a scaffold for the development of inhibitors targeting protein kinases, which are key players in signal transduction pathways and are often dysregulated in cancer.
Beyond its applications in drug discovery, 1-propyl-1H-indole-3-carbaldehyde has also found utility in the field of synthetic biology. Researchers have utilized this compound as a starting material for the synthesis of complex molecules with diverse biological activities. The versatility of the indole core allows for the introduction of various functional groups, enabling the creation of libraries of compounds for high-throughput screening.
Recent advancements in synthetic methods have further enhanced the accessibility and efficiency of producing 1-propyl-1H-indole-3-carbaldehyde. Modern techniques such as transition-metal-catalyzed reactions and organocatalysis have been employed to streamline the synthesis process, reducing both cost and environmental impact. These improvements have made it easier for researchers to incorporate this compound into their workflows, facilitating more extensive exploration of its potential applications.
In addition to its synthetic utility, 1-propyl-1H-indole-3-carbaldehyde has been investigated for its pharmacological properties. Studies have demonstrated that this compound exhibits promising activity against various targets, including G protein-coupled receptors (GPCRs) and ion channels. For example, derivatives of 1-propyl-1H-indole-3-carbaldehyde have been shown to modulate serotonin receptors, which are implicated in mood disorders such as depression and anxiety.
The structural diversity and functional flexibility of 1-propyl-1H-indole-3-carbaldehyde make it an attractive candidate for further research and development. Ongoing studies are exploring its potential as a lead compound for the treatment of neurological disorders, inflammatory conditions, and other diseases. The ability to fine-tune its properties through chemical modifications opens up numerous possibilities for optimizing therapeutic efficacy and reducing side effects.
In conclusion, 1-propyl-1H-indole-3-carbaldehyde (CAS No. 119491-08-6) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and versatile chemical properties position it as a valuable tool for advancing our understanding of biological systems and developing new therapeutic strategies. As research continues to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play an increasingly important role in the future of medicinal chemistry and drug discovery.
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